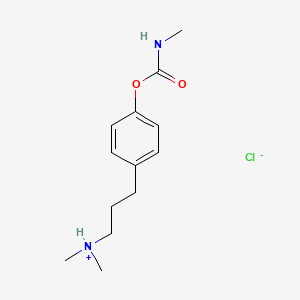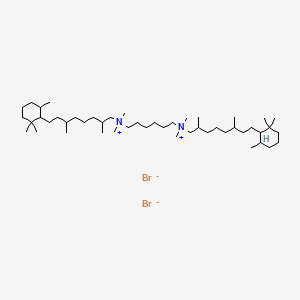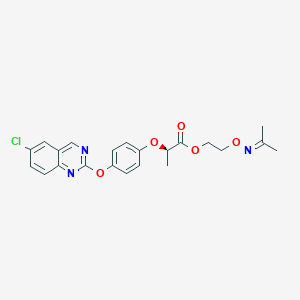
Cobaltate(1-), bis(2-((2-(amino-kappaN)-1-naphthalenyl)azo-kappaN1)-5-nitrophenolato(2-)-kappaO)-, sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is a complex compound with a cobalt center coordinated to two azo ligands. The compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both research and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) typically involves the reaction of cobalt salts with azo compounds. One common method involves the diazotization of 2-amino-1-naphthylamine followed by coupling with 5-nitrosalicylaldehyde. The resulting azo compound is then reacted with a cobalt salt, such as cobalt chloride, in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different cobalt oxidation states.
Reduction: Reduction reactions can lead to the formation of lower oxidation state cobalt complexes.
Substitution: Ligand substitution reactions can occur, where the azo ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Ligand exchange can be facilitated by using strong acids or bases, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while reduction can produce cobalt(II) complexes. Substitution reactions can result in a variety of cobalt-ligand complexes with different properties.
Scientific Research Applications
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) has numerous applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of dyes, pigments, and electrochemical materials.
Mechanism of Action
The mechanism by which Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) exerts its effects involves coordination chemistry. The cobalt center can interact with various substrates, facilitating electron transfer and catalytic processes. The azo ligands can also participate in redox reactions, contributing to the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
- Sodium bis[4-hydroxy-3-[(2-hydroxy-1-naphthyl)azo]benzenesulphonamidato(2-)]cobaltate(1-)
- Hydrogen bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-)
Uniqueness
Sodium bis[2-[(2-amino-1-naphthyl)azo]-5-nitrophenolato(2-)]cobaltate(1-) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness allows it to participate in a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
68966-98-3 |
|---|---|
Molecular Formula |
C32H20CoN8O6.Na C32H20CoN8NaO6 |
Molecular Weight |
694.5 g/mol |
IUPAC Name |
sodium;2-[(2-azanidylnaphthalen-1-yl)diazenyl]-5-nitrophenolate;cobalt(3+) |
InChI |
InChI=1S/2C16H11N4O3.Co.Na/c2*17-13-7-5-10-3-1-2-4-12(10)16(13)19-18-14-8-6-11(20(22)23)9-15(14)21;;/h2*1-9H,(H2-,17,18,19,21);;/q2*-1;+3;+1/p-2 |
InChI Key |
BBFMGPVGZQMPRF-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C(C=C(C=C3)[N+](=O)[O-])[O-])[NH-].[Na+].[Co+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















